1-(4-methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol Dihydrochloride
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Description
1-(4-methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol Dihydrochloride is a useful research compound. Its molecular formula is C20H28Cl2N2O3 and its molecular weight is 415.36. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Compounds with structural similarities to "1-(4-methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol Dihydrochloride" have demonstrated significant anticancer properties. For instance, phenolic compounds isolated from the wood of Millettia leucantha, which share a common phenolic structure, exhibited strong cytotoxicity against tumor cell lines (Rayanil, Bunchornmaspan, & Tuntiwachwuttikul, 2011). This suggests potential anticancer research applications for our compound of interest, emphasizing the importance of the phenolic structure in bioactivity.
Antimicrobial and Antiradical Activity
Derivatives similar to "this compound" have shown promising antimicrobial and antiradical activities. A study on (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, which are intermediates of biologically active compounds including beta-blockers, reported antimicrobial and antioxidant capabilities, although at lower levels compared to certain beta-blockers (Čižmáriková, Markuliak, Habala, Valentová, & Bilková, 2020). These findings highlight the potential of our compound for developing antimicrobial and antioxidant agents, considering the structural similarities.
Antidepressant and Anxiolytic Effects
Research on phenylpiperazine derivatives, which are structurally related to our compound, has revealed significant antidepressant and anxiolytic effects. For instance, phenylpiperazine derivatives exhibited high or moderate affinity for serotonergic 5-HT2, adrenergic α1, and dopaminergic D2 receptors, along with full 5-HT1A and 5-HT7 receptor antagonism, indicating potent antidepressant-like activity (Pytka et al., 2015). This suggests the potential of "this compound" in psychiatric and neurological research, particularly in exploring new treatments for depression and anxiety.
Molecular Docking and Quantum Chemical Calculations
Studies involving molecular docking and quantum chemical calculations have provided insights into the interaction mechanisms of structurally related compounds with biological targets. For example, research on 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazol-1-yl]- 1, 3-thiazol-4-yl}phenol revealed significant biological effects predicted through molecular docking results (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020). Such studies underscore the importance of computational methods in understanding the bioactivity of compounds like "this compound," facilitating the discovery of novel therapeutic agents.
Properties
IUPAC Name |
1-(4-methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3.2ClH/c1-24-19-7-9-20(10-8-19)25-16-18(23)15-21-11-13-22(14-12-21)17-5-3-2-4-6-17;;/h2-10,18,23H,11-16H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXERFKCHKWYEPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.